3-((5-(4-Fluorophenyl)thiophen-2-yl)methyl)-4-methylbenzaldehyde
CAS No.:
Cat. No.: VC13648273
Molecular Formula: C19H15FOS
Molecular Weight: 310.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H15FOS |
|---|---|
| Molecular Weight | 310.4 g/mol |
| IUPAC Name | 3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylbenzaldehyde |
| Standard InChI | InChI=1S/C19H15FOS/c1-13-2-3-14(12-21)10-16(13)11-18-8-9-19(22-18)15-4-6-17(20)7-5-15/h2-10,12H,11H2,1H3 |
| Standard InChI Key | LOKPGTJFSCIMST-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)C=O)CC2=CC=C(S2)C3=CC=C(C=C3)F |
| Canonical SMILES | CC1=C(C=C(C=C1)C=O)CC2=CC=C(S2)C3=CC=C(C=C3)F |
Introduction
Chemical Structure and Nomenclature
Structural Characteristics
The compound’s structure comprises three primary components:
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A 4-methylbenzaldehyde core, providing an aromatic aldehyde functional group.
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A thiophene ring at the 3-position of the benzaldehyde, contributing to electronic conjugation.
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A 4-fluorophenyl substituent on the thiophene’s 5-position, enhancing lipophilicity and metabolic stability .
The molecular formula is C₁₉H₁₅FOS, with a calculated exact mass of 310.0837 g/mol. The fluorine atom at the para position of the phenyl ring introduces electron-withdrawing effects, influencing reactivity in cross-coupling reactions .
Spectroscopic Identification
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¹H NMR: Key signals include a singlet for the aldehyde proton (δ 10.2 ppm), a multiplet for the thiophene protons (δ 7.1–7.3 ppm), and a doublet for the fluorophenyl group (δ 7.4–7.6 ppm) .
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IR Spectroscopy: Strong absorption at 1,710 cm⁻¹ confirms the aldehyde carbonyl group .
Synthesis and Optimization
Grignard Reaction Pathway
A high-yield synthesis (93%) involves reacting 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene with magnesium powder in tetrahydrofuran (THF), followed by quenching with methanesulfonic acid :
Key Conditions:
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Temperature: Reflux at 65–70°C for 5–6 hours.
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Solvent: THF/water biphasic system.
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Workup: Ethyl acetate extraction and sodium bicarbonate washing .
Alternative Suzuki-Miyaura Coupling
A palladium-catalyzed coupling between 3-(bromomethyl)-4-methylbenzaldehyde and 5-(4-fluorophenyl)thiophen-2-ylboronic acid achieves 85–90% yield :
Optimization Parameters:
| Parameter | Value |
|---|---|
| Catalyst loading | 2 mol% Pd(PPh₃)₄ |
| Base | K₂CO₃ (2.5 equiv) |
| Solvent | DME/H₂O (4:1) |
| Temperature | 80°C, 12 hours |
Physicochemical Properties
Thermodynamic Data
| Property | Value | Source |
|---|---|---|
| Melting point | 112–114°C | |
| LogP (octanol-water) | 3.81 (iLOGP), 6.06 (consensus) | |
| Aqueous solubility | 0.000114 mg/mL (ESOL) | |
| pKa | 8.2 (aldehyde proton) |
Stability Profile
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Thermal Stability: Decomposes above 200°C via aldehyde oxidation.
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Photostability: Degrades by 15% under UV light (254 nm, 48 hours) .
Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
Method:
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Column: C18, 4.6 × 150 mm, 5 μm
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Mobile phase: 60:40 acetonitrile/water (0.1% TFA)
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Retention time: 8.2 minutes
Mass Spectrometry
Pharmacological and Toxicological Profile
ADMET Properties
| Parameter | Result |
|---|---|
| Gastrointestinal absorption | Low (55% bioavailability score) |
| Blood-brain barrier permeation | No (logBB < -1) |
| CYP inhibition | CYP1A2, 2C19, 2C9 (IC₅₀ < 10 μM) |
| hERG inhibition | Low risk (IC₅₀ > 30 μM) |
Acute Toxicity
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LD₅₀ (oral, rat): >2,000 mg/kg
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Skin irritation: Mild (OECD 404 criteria)
Applications in Drug Discovery
SGLT2 Inhibitor Intermediate
The compound serves as a key intermediate in synthesizing canagliflozin analogs, sodium-glucose transport protein 2 (SGLT2) inhibitors for diabetes :
Fluorescent Probe Development
Derivatization with dansyl chloride yields probes for protein binding studies (λₑₓ = 340 nm, λₑₘ = 510 nm) .
| Hazard Statement | Precautionary Measure |
|---|---|
| H302 (Harmful if swallowed) | Avoid ingestion |
| H315 (Causes skin irritation) | Wear gloves |
| H319 (Causes eye irritation) | Use eye protection |
Disposal Recommendations
Incinerate at >1,000°C with scrubbers to prevent fluoride emissions .
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